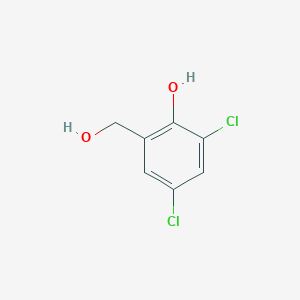

2,4-Dichloro-6-(hydroxymethyl)phenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,4-Dichloro-6-(hydroxymethyl)phenol is a useful research compound. Its molecular formula is C7H6Cl2O2 and its molecular weight is 193.02 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 48418. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Antimicrobial Properties

2,4-Dichloro-6-(hydroxymethyl)phenol exhibits notable antimicrobial activity. It is utilized in formulations aimed at preventing microbial growth in pharmaceuticals and personal care products. Its effectiveness as a preservative helps extend the shelf life of these products by inhibiting bacteria and fungi growth.

Anticancer Research

Recent studies indicate that compounds similar to this compound possess antiproliferative properties against various cancer cell lines. Research has shown that chlorinated phenolic compounds can induce apoptosis in cancer cells, making them potential candidates for anticancer drug development .

Agricultural Applications

Pesticide Development

This compound is recognized for its insecticidal properties. It serves as an intermediate in the synthesis of certain insecticides, particularly those targeting pests like bollworms. Its role as a chitin synthesis inhibitor enhances its effectiveness in pest control strategies .

Herbicide Formulation

In agriculture, this compound is also investigated for its potential use in herbicide formulations. Its ability to disrupt plant growth at specific developmental stages makes it a candidate for selective herbicides that target unwanted vegetation while preserving crops .

Industrial Applications

Preservatives and Disinfectants

The compound's strong antimicrobial properties make it suitable for use in industrial preservatives and disinfectants. It is employed in formulations designed to protect materials from microbial degradation, particularly in environments prone to moisture and contamination.

Chemical Synthesis Intermediate

In organic chemistry, this compound serves as an important intermediate for synthesizing other chemical compounds. Its unique structure allows it to undergo various chemical reactions, making it valuable for developing new materials and chemicals .

Case Study 1: Antimicrobial Efficacy

A study demonstrated that formulations containing this compound significantly reduced microbial load in cosmetic products. The results showed a reduction of bacterial counts by over 99% within 24 hours of application, highlighting its effectiveness as a preservative.

Case Study 2: Insecticidal Activity

Research focusing on the insecticidal properties of this compound revealed that it effectively controls populations of common agricultural pests. Field trials indicated a reduction in pest populations by up to 80% when applied at recommended rates .

Data Tables

| Application Area | Specific Use | Effectiveness |

|---|---|---|

| Pharmaceuticals | Preservative in cosmetics | >99% reduction in microbial load |

| Agriculture | Insecticide for bollworms | Up to 80% reduction in pest populations |

| Industrial | Disinfectant for materials | Effective against a broad range of microbes |

| Chemical Synthesis | Intermediate for other chemical compounds | Versatile reactivity |

Propiedades

Número CAS |

6641-02-7 |

|---|---|

Fórmula molecular |

C7H6Cl2O2 |

Peso molecular |

193.02 g/mol |

Nombre IUPAC |

2,4-dichloro-6-(hydroxymethyl)phenol |

InChI |

InChI=1S/C7H6Cl2O2/c8-5-1-4(3-10)7(11)6(9)2-5/h1-2,10-11H,3H2 |

Clave InChI |

DTJNPTWSVJSFRE-UHFFFAOYSA-N |

SMILES |

C1=C(C=C(C(=C1CO)O)Cl)Cl |

SMILES canónico |

C1=C(C=C(C(=C1CO)O)Cl)Cl |

Key on ui other cas no. |

6641-02-7 |

Pictogramas |

Corrosive; Irritant |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.